Methyl 3-oxopiperidine-4-carboxylate hydrochloride
Overview
Description
Methyl 3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a ketone group at the 3-position and a carboxylate ester group at the 4-position. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxopiperidine-4-carboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the ketone group at the 3-position .
Another method involves the cyclization of N-substituted amino acids. For example, N-methyl-4-oxopiperidine-3-carboxylate can be synthesized by the cyclization of N-methyl-4-aminobutyric acid in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction under controlled conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-oxopiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-oxopiperidine-4-carboxylate hydrochloride is primarily related to its ability to interact with biological targets through its functional groups. The ketone group at the 3-position can form hydrogen bonds with enzymes and receptors, while the ester group at the 4-position can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxopiperidine-3-carboxylate hydrochloride: Similar structure but with the ketone and ester groups at different positions.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: Contains a benzyl group at the 1-position, which can influence its reactivity and biological activity.
Uniqueness
Methyl 3-oxopiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the 3-position and the ester group at the 4-position allows for selective reactions and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-oxopiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWTJSYWYVERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743724 | |
Record name | Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266522-92-2 | |
Record name | 4-Piperidinecarboxylic acid, 3-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266522-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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